Calcium naphthalen-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the reaction of calcium chloride with naphthalen-2-yl phosphate in an aqueous solution, followed by precipitation and purification . The reaction conditions typically include maintaining a controlled pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, drying, and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Calcium naphthalen-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can bind to calcium-binding proteins and enzymes, influencing their activity and function. The compound may also participate in signaling pathways that regulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-naphthyl dihydrogen phosphate: This compound is similar in structure but lacks the calcium ion.
1-naphthyl phosphate, calcium salt trihydrate: Another related compound with similar properties but different hydration state
Uniqueness
Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and biological properties. Its ability to interact with calcium-binding proteins and participate in various reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71436-98-1 |
---|---|
Molekularformel |
C10H7CaO4P |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
calcium;naphthalen-2-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |
InChI-Schlüssel |
MPIBXADBMJKANU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |
Verwandte CAS-Nummern |
13095-41-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.